1-(2-Bromoethyl)cyclopropan-1-ol

Catalog No.
S3335158
CAS No.
128312-82-3
M.F
C5H9BrO
M. Wt
165.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)cyclopropan-1-ol

CAS Number

128312-82-3

Product Name

1-(2-Bromoethyl)cyclopropan-1-ol

IUPAC Name

1-(2-bromoethyl)cyclopropan-1-ol

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

InChI

InChI=1S/C5H9BrO/c6-4-3-5(7)1-2-5/h7H,1-4H2

InChI Key

BROSMYXVSSCLGP-UHFFFAOYSA-N

SMILES

C1CC1(CCBr)O

Canonical SMILES

C1CC1(CCBr)O

1-(2-Bromoethyl)cyclopropan-1-ol is a halogenated alcohol with the molecular formula C5_5H9_9BrO and a molecular weight of 165.03 g/mol. This compound features a cyclopropane ring, which is characterized by its three-membered carbon structure, and a bromine atom attached to an ethyl group. The presence of the bromine atom introduces reactivity that can be exploited in various

There is no documented information regarding a specific mechanism of action for 1-(2-Bromoethyl)cyclopropan-1-ol. As research on this compound is limited, its potential biological activity or interaction with other molecules remains unknown.

  • Halogenated alcohols can be irritating to the skin, eyes, and respiratory system. Avoid inhalation, ingestion, and skin contact.
  • Bromoethyl derivatives may have similar properties to known alkylating agents, which can damage DNA and be carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

The chemical behavior of 1-(2-Bromoethyl)cyclopropan-1-ol is influenced by its unique structure. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles in an SN2 reaction, leading to the formation of various derivatives. This process is often facilitated by strong nucleophiles such as alkoxides .
  • Ring Opening: Under certain conditions, the cyclopropane ring can undergo ring-opening reactions, which may lead to the formation of more complex structures. This is particularly relevant when the compound is treated with strong acids or bases .
  • Elimination Reactions: The compound can also participate in elimination reactions, producing alkenes through the loss of hydrogen bromide .

Several synthetic routes can be employed to produce 1-(2-Bromoethyl)cyclopropan-1-ol:

  • Bromination of Cyclopropanol: Cyclopropanol can be brominated using bromine or N-bromosuccinimide in the presence of solvents such as dichloromethane. This method allows for the selective introduction of the bromine atom at the desired position .
  • Cyclization Reactions: Starting from suitable precursors, cyclization reactions can yield 1-(2-Bromoethyl)cyclopropan-1-ol. For example, reacting an appropriate bromoalkyl alcohol with a cyclopropyl derivative under acidic conditions can facilitate this transformation .

1-(2-Bromoethyl)cyclopropan-1-ol serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: The compound can be utilized in the synthesis of various pharmaceutical agents due to its reactive bromine atom, which can be further modified to create diverse medicinal compounds.
  • Chemical Research: In academic and industrial laboratories, it is used as a building block for synthesizing more complex organic molecules.

Similar compounds to 1-(2-Bromoethyl)cyclopropan-1-ol include:

Compound NameStructure TypeUnique Features
1-BromocyclopropanolCyclopropanolSimple alcohol structure without ethyl group
3-BromocyclobutanolCyclobutanolFour-membered ring with different properties
1-(Chloroethyl)cyclopropan-1-olHalogenated cyclopropanolChlorine instead of bromine
2-BromocyclopropanolIsomeric cyclopropanolDifferent position of bromine attachment

Uniqueness

1-(2-Bromoethyl)cyclopropan-1-ol stands out due to its unique combination of a cyclopropane ring and a bromoethyl substituent. This structural configuration allows it to participate in a variety of

Nucleophilic substitution reactions provide a foundational route to 1-(2-bromoethyl)cyclopropan-1-ol. Cyclopropanol, the parent alcohol, serves as the nucleophilic precursor. In one approach, cyclopropanol undergoes deprotonation using a strong base such as sodium hydride or potassium tert-butoxide, generating a cyclopropoxide ion. This alkoxide attacks electrophilic bromoethyl agents like 1,2-dibromoethane in an S~N~2 mechanism, displacing a bromide ion to form the target compound.

The reaction’s success depends on steric and electronic factors. The cyclopropane ring’s strain enhances the nucleophilicity of the alkoxide, while the choice of solvent (e.g., tetrahydrofuran or dimethylformamide) optimizes polarity for ion stabilization. For unsymmetrical cyclopropanol derivatives, regioselectivity is influenced by the stability of the transition state, favoring attack at the less hindered carbon.

Key Parameters:

  • Base: Sodium hydroxide, potassium carbonate.
  • Electrophile: 1,2-Dibromoethane, bromoethyl ethers.
  • Solvent: Polar aprotic solvents (e.g., DMF, THF).
  • Temperature: 0–25°C to minimize side reactions.

Bromoethylation Strategies with Bromoethane and Halogenating Agents

Bromoethylation introduces the bromoethyl group via direct alkylation or halogen exchange. A common strategy involves reacting cyclopropanol with bromoethane in the presence of a Lewis acid catalyst, such as zinc chloride. The hydroxyl group of cyclopropanol acts as a nucleophile, displacing bromide from bromoethane to form the C–O–C linkage.

Alternative halogenating agents, including phosphorus tribromide (PBr~3~) and thionyl bromide (SOBr~2~), enable indirect bromoethylation. For example, cyclopropanol may first be converted to a bromo intermediate using PBr~3~, followed by coupling with ethylene glycol derivatives to install the ethyl chain. However, these methods require stringent moisture-free conditions to prevent hydrolysis.

Comparative Efficiency of Halogenating Agents:

AgentReaction TimeYieldByproducts
Bromoethane12–24 hours60–75%Diethyl ether
PBr~3~2–4 hours45–55%Phosphoric acid
SOBr~2~1–2 hours50–65%SO~2~, HBr

Catalytic Systems for Enhanced Regioselectivity in Cyclopropanol Functionalization

Transition-metal catalysts address challenges in regioselectivity, particularly for unsymmetrical cyclopropanol substrates. Copper(I) iodide, in combination with ligands like 1,10-phenanthroline, facilitates radical-mediated ring-opening cross-couplings. For instance, cyclopropanol reacts with bromoethyl halides under Cu(I) catalysis, inducing homolytic cleavage of the cyclopropane ring’s Walsh bond and subsequent recombination with the bromoethyl radical.

The catalytic cycle involves single-electron transfer (SET) from Cu(I) to the bromoethyl halide, generating a bromoethyl radical and Cu(II). Cyclopropanol undergoes SET oxidation, leading to ring opening and formation of a β-keto radical, which couples with the bromoethyl radical to yield the product. This method achieves >80% regioselectivity for sterically accessible positions.

Catalyst-Ligand Combinations:

  • CuI/1,10-Phenanthroline: Enhances radical stability and coupling efficiency.
  • Ni(COD)~2~/Bipyridine: Explored for asymmetric induction but limited by β-hydride elimination.

Optimization of Reaction Conditions for Large-Scale Production

Scaling up synthesis necessitates balancing reaction efficiency, cost, and safety. Continuous-flow reactors outperform batch systems by improving heat transfer and reducing exposure to hazardous intermediates. For bromoethylation, a tubular reactor with immobilized base (e.g., polymer-supported NaOH) enables steady reagent mixing and in-line purification.

Optimized Parameters for Industrial Synthesis:

  • Temperature Gradient: Gradual heating from 20°C to 60°C to control exothermicity.
  • Solvent Recycling: Distillation recovery of DMF or THF reduces waste.
  • Catalyst Loading: 5–10 mol% CuI to minimize metal residues.
  • Purity Control: Crystallization from hexane/ethyl acetate mixtures achieves >95% purity.

The cyclopropane ring in 1-(2-Bromoethyl)cyclopropan-1-ol introduces significant angle strain due to its 60° bond angles, deviating sharply from the ideal tetrahedral geometry of sp³-hybridized carbon atoms [1]. This strain, quantified at approximately 27–28 kcal/mol for unsubstituted cyclopropane, is exacerbated by the steric and electronic effects of the bromoethyl and hydroxyl substituents [1] [2]. The bromoethyl group further destabilizes the ring through inductive electron withdrawal, polarizing the C–Br bond and facilitating nucleophilic substitution (SN2) or elimination (E2) pathways.

Substitution Reactions
In polar aprotic solvents, the bromine atom acts as a leaving group, enabling SN2 displacement by nucleophiles such as hydroxide or amines. The rigidity of the cyclopropane ring restricts backside attack, but the strain energy lowers the activation barrier for ring-opening. For example, reaction with sodium methoxide yields 1-(2-methoxyethyl)cyclopropan-1-ol, accompanied by minor amounts of elimination products [2].

Elimination Pathways
Under basic conditions, the compound undergoes β-hydride elimination to form cyclopropene derivatives. This process is driven by the relief of ring strain and the stabilization of the resulting alkene through conjugation. The hydroxyl group participates in hydrogen bonding with the base, orienting the molecule for concerted dehydrohalogenation. Kinetic studies reveal a preference for anti-periplanar geometry between the β-hydrogen and bromine atom, consistent with E2 mechanisms [2] [4].

Comparative Ring Strain Effects
The interplay between substituents and ring strain is illustrated in Table 1, which compares the reactivity of 1-(2-Bromoethyl)cyclopropan-1-ol with related cyclopropane derivatives.

CompoundRing Strain (kcal/mol)Dominant PathwayProduct
1-(2-Bromoethyl)cyclopropan-1-ol~28SN2/E2Substituted alcohols/cyclopropenes
Cyclopropanol~27Ring-openingHomoenolates [2]
1-Methylcyclopropanol~26RearrangementCyclopentanone derivatives [6]

Metalloradical Catalysis Involving Transition Metal Complexes

Transition metal catalysts, particularly cobalt and manganese complexes, mediate radical-mediated transformations of 1-(2-Bromoethyl)cyclopropan-1-ol. Manganese(III) acetylacetonate (Mn(acac)₃) initiates single-electron transfer (SET) processes, generating metal-bound radicals that propagate cyclopropane ring-opening [5]. The bromoethyl group enhances radical stability through hyperconjugation with the adjacent C–Br bond.

Mechanistic Steps in Mn(III) Catalysis

  • Radical Initiation: Mn(III) abstracts a hydrogen atom from the hydroxyl group, forming a cyclopropoxyl radical.
  • Ring Opening: The radical undergoes β-scission, cleaving the strained C–C bond to produce a distonic radical intermediate.
  • Termination: Radical recombination or hydrogen atom transfer yields functionalized ketones or alkenes [5] [6].

Cobalt-diphosphine catalysts, such as CoBr₂/dppe, facilitate coupling reactions with alkynes. The bromoethyl substituent directs regioselectivity by stabilizing transition states through van der Waals interactions with the catalyst’s ligand framework [4] [6].

Computational Modeling of Reaction Pathways via Density Functional Theory Studies

Density Functional Theory (DFT) calculations elucidate the energetics and stereoelectronic factors governing the reactivity of 1-(2-Bromoethyl)cyclopropan-1-ol. For the SN2 pathway, geometry optimization at the ωB97X-D/def2-TZVP level reveals a distorted trigonal bipyramidal transition state with a 15.3 kcal/mol activation energy [5]. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the σ*(C–Br) orbital and the adjacent cyclopropane ring, which weaken the C–Br bond by 12% compared to acyclic analogs [5].

Key Findings from DFT Studies

  • Ring-Opening Energetics: The ring-opening of the cyclopropoxyl radical is exergonic by 18.7 kcal/mol, driven by strain relief [5].
  • Solvent Effects: Polar solvents stabilize ionic intermediates in substitution reactions, while nonpolar solvents favor radical pathways [6].

Ring-Opening Mechanisms in Cobalt-Catalyzed Coupling Reactions

Cobalt catalysts enable divergent reactivity in the presence of alkynes, yielding β-alkenyl ketones or cyclopentenols depending on solvent polarity [4] [6]. The bromoethyl group modulates chemoselectivity by influencing the stability of cobalt-homoenolate intermediates.

Reaction Pathways

  • Homoenolate Formation: Co(I) inserts into the cyclopropane C–C bond, generating a cobalt-homoenolate complex.
  • Alkyne Insertion: Migratory insertion of the alkyne into the Co–C bond forms a π-allylcobalt intermediate.
  • Protodemetalation vs. Cyclization: In tetrahydrofuran (THF), protodemetalation produces β-alkenyl ketones. In toluene, intramolecular carbonyl addition yields cyclopentenols [4] [6].

Substituent Effects
Electron-withdrawing groups (e.g., bromoethyl) accelerate alkyne insertion by polarizing the Co–C bond. Table 2 summarizes solvent-dependent outcomes for representative substrates.

SubstrateSolventProductYield (%)Regioselectivity (α:β)
1-(2-Bromoethyl)cyclopropan-1-olTHFβ-Alkenyl ketone789:1
1-(2-Bromoethyl)cyclopropan-1-olTolueneCyclopentenol65>20:1

The synthesis of tetrasubstituted cyclopropanol derivatives represents one of the most challenging aspects of cyclopropane chemistry due to the need for precise stereocontrol around fully substituted carbon centers [3] [5]. 1-(2-Bromoethyl)cyclopropan-1-ol serves as a crucial building block in these transformations through its participation in palladium-catalyzed ring opening reactions that maintain stereochemical integrity [3] [5].

Research has demonstrated that densely substituted cyclopropanols can undergo highly diastereoselective transformations when subjected to palladium catalysis conditions [3]. The methodology involves a sequential ring opening reaction followed by metal-walk processes that enable the formation of vicinal quaternary and tertiary stereocenters as single diastereomers [3] [5]. These transformations typically proceed with complete regioselectivity toward the less substituted carbon of the cyclopropane ring [3].

Reaction ParameterOptimized ConditionsYield RangeDiastereoselectivity
Catalyst SystemPalladium acetate with pyridine oxazoline ligand50-85%>95% de
Temperature80-120°C--
Solvent1,2-Dichloroethane or toluene--
OxidantBenzoquinone--

The stereochemical control in these reactions stems from the strong binding properties of the palladium catalyst and the non-dissociative nature of the chain walking process [3]. When compounds bearing additional substituents are subjected to these reaction conditions, they undergo smooth and diastereospecific transformations to yield the desired products in moderate to good yields [3] [5].

Mechanistic studies using deuterium-labeled cyclopropanol substrates have revealed that the reaction proceeds through direct beta-hydride elimination and reinsertion sequences, with deuterium incorporation rates exceeding 95% at both benzylic positions and aldehyde carbons [3]. This evidence supports a mechanism involving palladium-catalyzed ring opening followed by isomerization and oxidation of remote hydroxyl groups [3] [5].

Utilization as Precursors for Bioactive Compound Synthesis

The utility of 1-(2-Bromoethyl)cyclopropan-1-ol as a precursor for bioactive compound synthesis has been extensively documented in pharmaceutical chemistry applications [6] [7] [8]. Cyclopropanol derivatives serve as versatile three-carbon synthons that can undergo miscellaneous transformations to access biologically relevant molecular frameworks [9] [8].

Recent advances have demonstrated the application of cyclopropanol ring opening cross coupling reactions in the synthesis of various beta-substituted carbonyl products that are embedded in complex natural products and pharmaceutical molecules [8]. These processes typically involve either metallo-homoenolate intermediates or beta-alkyl radical species, allowing for the installation of diverse substituents including aryl, alkyl, alkynyl, alkenyl, acyl, halogen, nitrile, azide, and amine groups at the beta-carbon position [8].

The development of copper-catalyzed cyclopropanol ring opening reactions has proven particularly valuable for bioactive compound synthesis due to the reduced formation of undesired alpha,beta-unsaturated enone byproducts compared to palladium-catalyzed systems [8]. These transformations have enabled the construction of all-carbon quaternary centers, which are prevalent in many functional molecules including bioactive natural products and small-molecule therapeutics [8].

Bioactive Target ClassSynthetic ApproachKey TransformationTypical Yield
Gamma-butyrolactonesCopper-catalyzed ring openingTandem cyclization-oxidation60-85%
Beta-amino acid derivativesOlefination of cyclopropanone surrogatesAza-Michael reaction70-90%
Cyclopentenol derivativesCobalt-catalyzed annulation[3+2] Coupling65-88%

Biocatalytic approaches have also emerged as powerful tools for the stereoselective synthesis of cyclopropanol-derived bioactive compounds [6] [7]. Engineered myoglobin variants have been developed to catalyze highly diastereo- and enantioselective cyclopropanation reactions, providing access to chiral cyclopropane scaffolds that serve as key pharmacophores in pharmaceuticals and bioactive natural products [6] [7].

Participation in [3+2] Annulation Reactions for Cyclopentenol Formation

The participation of 1-(2-Bromoethyl)cyclopropan-1-ol in [3+2] annulation reactions represents a significant synthetic transformation for accessing multisubstituted cyclopentenol derivatives [4] [10] [11]. These reactions involve the coupling between cyclopropanols and internal alkynes under cobalt catalysis to afford either beta-alkenyl ketones or cyclopentenol products with excellent chemoselectivity control [4] [10].

Cobalt-diphosphine catalysts have been shown to promote ring-opening coupling reactions between cyclopropanols and unactivated internal alkynes, affording cyclopentenol derivatives in good yields with excellent regioselectivities [4] [10] [11]. The chemoselectivity between beta-alkenylation and [3+2] annulation reactions can be exquisitely controlled by reaction conditions, with solvent serving as the major controlling factor [4] [10].

The proposed mechanism involves ring opening of cobalt cyclopropoxide into homoenolate, migratory insertion of the alkyne into the cobalt-carbon bond, and intramolecular carbonyl addition of the resulting alkenylcobalt species [4] [10]. Density functional theory calculations have supported the feasibility of these reaction steps, demonstrating that alkyne insertion requires the highest activation barrier compared to ring opening and intramolecular carbonyl addition [10].

Reaction ConditionsSolventProduct SelectivityYield RangeRegioselectivity
Standard annulationAcetonitrileCyclopentenol (>20:1)70-88%>20:1
Modified conditionsDimethyl sulfoxideBeta-alkenyl ketone75-97%3:1 to >20:1
Asymmetric variantAcetonitrile with chiral ligandCyclopentenol25-45%93% ee

The scope of [3+2] annulation reactions encompasses a variety of 1-arylcyclopropanols and 1-alkylcyclopropanols, with most reactions proceeding smoothly to give desired cyclopentenol products [4] [10] [12]. Functional groups such as ester, chloro, trifluoromethyl, and thienyl groups are well tolerated, and the reaction can accommodate both electron-rich and electron-deficient substrates [4] [10].

Recent developments have extended this methodology to include 1,4-diazabicyclo[2.2.2]octane-promoted [3+2] annulation of donor-acceptor cyclopropanes with alkynoates for the synthesis of highly functionalized cyclopentenol derivatives [12]. This approach features operationally simple and mild reaction conditions while providing access to densely substituted cyclopentenols with two stereogenic centers and an exocyclic double bond in a highly stereocontrolled manner [12].

Generation of β-Alkenyl Ketones via Divergent Ring-Opening Coupling

The generation of beta-alkenyl ketones through divergent ring-opening coupling represents a fundamental transformation that exploits the reactivity of 1-(2-Bromoethyl)cyclopropan-1-ol toward various coupling partners [4] [10] [8]. These reactions provide access to gamma,delta-unsaturated ketones through cobalt-catalyzed processes that involve homoenolate intermediates [4] [10].

The divergent nature of these transformations allows for the selective formation of either beta-alkenyl ketones or cyclopentenol derivatives depending on the specific reaction conditions employed [4] [10]. In dimethyl sulfoxide, the reaction proceeds predominantly through protodemetalation of alkenylcobalt intermediates to afford beta-alkenyl ketones with exclusive syn-selectivity and high yields [4] [10].

Mechanistic investigations have revealed that these reactions share common catalytic intermediates, specifically cobalt homoenolates formed from cobalt(I) species, cyclopropanol substrates, and base through cobalt cyclopropoxide intermediates [10]. The fate of the alkenylcobalt intermediate determines the chemoselectivity, with direct protodemetalation leading to beta-alkenyl ketones and intramolecular carbonyl addition producing cyclopentenol derivatives [4] [10].

Substrate ClassCoupling PartnerProduct TypeYield RangeSelectivity
1-Arylcyclopropanols5-DecyneBeta-alkenyl ketones70-97%>95% syn
1-AlkylcyclopropanolsAryl(alkyl)alkynesBeta-alkenyl ketones54-90%4:1 to >20:1
Tetrahydronaphthalene-fusedInternal alkynesRing-opened products85-95%Complete regioselectivity

The versatility of these transformations extends to various alkyne coupling partners, including phenylbutyne derivatives, ester-containing alkynes, and heterocyclic alkynes [4] [10]. The regioselectivity can be optimized through ligand selection, with 1,6-bis(diphenylphosphino)hexane providing superior regioselectivity compared to other diphosphine ligands [4] [10].

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Cyclopropanol, 1-(2-bromoethyl)-

Dates

Last modified: 08-19-2023

Explore Compound Types